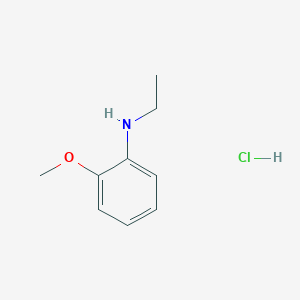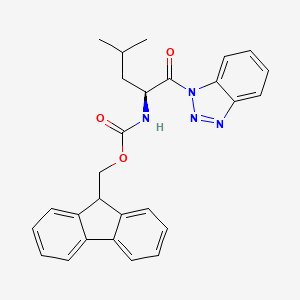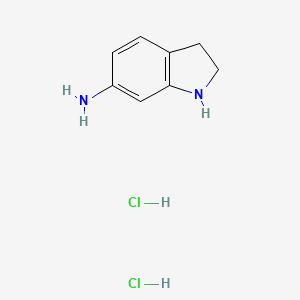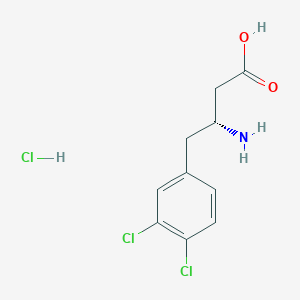
4-Fluoro-3-nitrophenylboronic acid
Overview
Description
4-Fluoro-3-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Key Intermediates in Pharmaceutical Manufacturing
4-Fluoro-3-nitrophenylboronic acid plays a significant role in the synthesis of key intermediates for pharmaceuticals. For instance, its derivatives have been used in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material (Qiu, Gu, Zhang, & Xu, 2009).
2. Food Industry Applications
In the food industry, variants of this compound have been explored for the specific reduction of fructose in food matrices, such as fruit juice. The ability of these compounds to form esters with diol structures is utilized for this purpose (Pietsch & Richter, 2016).
3. Molecular Recognition and Organic Media Transfer
Certain aggregates of fluoroalkylated end-capped acrylamide oligomers can selectively recognize and transfer compounds, including derivatives of this compound, from aqueous solutions to organic media. This feature is significant in molecular recognition studies (Sawada et al., 2000).
4. Spectroscopic Studies and Adsorption Mechanisms
Spectroscopic studies using techniques like FT-IR and FT-Raman have investigated the influence of substituents like fluoro on phenylboronic acids, including derivatives of this compound. These studies help in understanding the adsorption mechanisms of these compounds on surfaces like silver nanoparticles (Piergies et al., 2013).
5. Antifungal Activity
Compounds derived from this compound have shown promising antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. This suggests their potential use in developing new antifungal treatments (Borys et al., 2019).
6. Nanotechnology Applications
In nanotechnology, derivatives of this compound have been used to enhance the fluorescence emission in non-separation assays of carbohydrates. This application is important in the field of chemical sensing and detection (Li, Kamra, & Ye, 2016).
Safety and Hazards
The safety information for 4-Fluoro-3-nitrophenylboronic acid indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Boronic acids, including 4-fluoro-3-nitrophenylboronic acid, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid undergoes a transmetalation process with a palladium (II) complex . The boronic acid donates its organyl group (R-B(OH)2) to the palladium complex, forming a new carbon-carbon bond . This reaction is facilitated by the presence of a base, which deprotonates the boronic acid, enhancing its nucleophilicity .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The compound’s molecular weight (18492 Da ) suggests it may have favorable absorption and distribution characteristics, as molecules under 500 Da are generally well-absorbed .
Result of Action
The primary result of this compound’s action in Suzuki-Miyaura coupling reactions is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, potentially including biologically active molecules .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki-Miyaura coupling reactions in which it participates are typically carried out in mild, functional group-tolerant conditions .
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPKQZFQCPEJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647875 | |
| Record name | (4-Fluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-22-4 | |
| Record name | B-(4-Fluoro-3-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


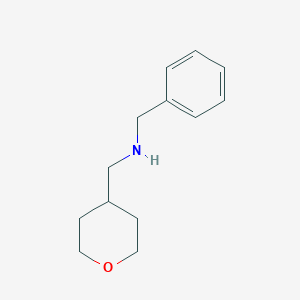
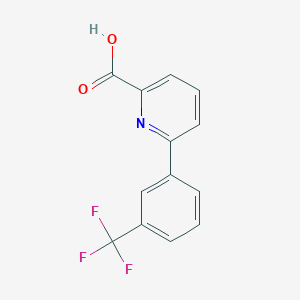
![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)


